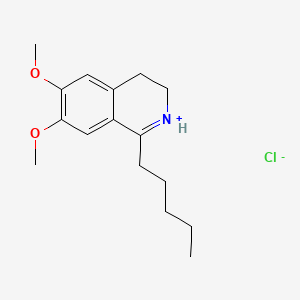
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its dihydroisoquinoline core, which is substituted with methoxy groups at the 6 and 7 positions and a pentyl group at the 1 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Pomeranz–Fritsch reaction, which involves the condensation of benzylamine derivatives with aldehydes in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the isoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of strong acids such as hydrochloric acid or sulfuric acid as catalysts is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the pentyl group at the 1 position.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains a phenyl group instead of a pentyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully reduced isoquinoline core.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is unique due to the presence of the pentyl group at the 1 position, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
20232-61-5 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
6,7-dimethoxy-1-pentyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-4-5-6-7-14-13-11-16(19-3)15(18-2)10-12(13)8-9-17-14;/h10-11H,4-9H2,1-3H3;1H |
InChI Key |
DMURXPFXLWLHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=[NH+]CCC2=CC(=C(C=C21)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



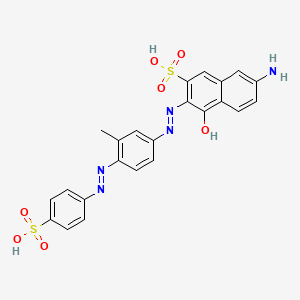
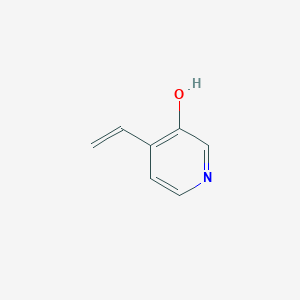


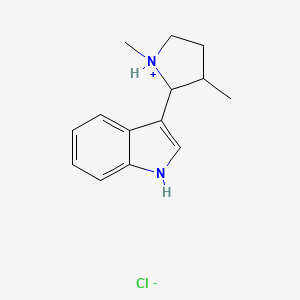


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
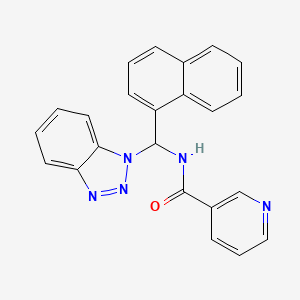
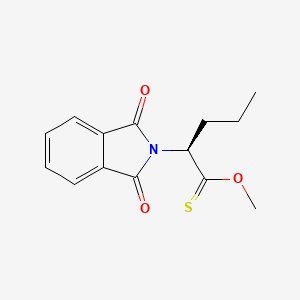

![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
